molecular formula C12H17NO2 B2512911 (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide CAS No. 88382-99-4

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide

Cat. No.: B2512911
CAS No.: 88382-99-4
M. Wt: 207.273
InChI Key: MGPASENXLUIENP-LBPRGKRZSA-N
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Description

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is a chiral phenylacetamide derivative of significant interest in modern medicinal chemistry research. This compound belongs to a class of molecules known for their utility in developing novel pharmacological tools and exploring biological systems. Phenylacetamide derivatives are frequently investigated for their potential interactions with various biological targets and have been explored in multiple therapeutic contexts . The (S)-enantiomer provides a specific stereochemical configuration that is often critical for selective binding to biological receptors, making it particularly valuable for structure-activity relationship (SAR) studies . Research into similar phenylacetamide scaffolds has shown their relevance in developing agonists for central nervous system targets, such as the GPR88 receptor, which is a potential target for psychiatric and neurodegenerative disorders . The presence of the methoxymethyl and phenylethyl groups creates a distinct molecular architecture that influences the compound's physicochemical properties and binding affinity. This product is intended for research applications only, including but not limited to analytical testing, chemical synthesis, and in vitro biological studies. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2S)-1-methoxy-3-phenylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(14)13-12(9-15-2)8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,13,14)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPASENXLUIENP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide typically involves the reaction of (S)-2-phenylethylamine with methoxymethyl chloride to form the intermediate (S)-N-(methoxymethyl)-2-phenylethylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The methoxymethyl group can undergo oxidation to form a formyl group.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like hydrochloric acid or sulfuric acid for hydrolysis.

Major Products:

    Oxidation: Formation of (S)-N-[1-(Formyl)-2-phenylethyl]acetamide.

    Reduction: Formation of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide serves as a chiral building block . Its unique structure allows chemists to synthesize complex organic molecules, facilitating the development of new compounds with desired properties.

Biology

This compound has been investigated for its potential role as a ligand in receptor binding studies . The methoxymethyl group enhances binding affinity to specific biological targets, which can modulate various biological pathways.

Medicine

Research into this compound has highlighted its potential therapeutic properties , particularly in analgesic and anti-inflammatory applications. Preliminary studies suggest that it may interact with pain pathways, offering avenues for pain management therapies.

Table 1: Summary of Applications

Application AreaDescription
ChemistryChiral building block for organic synthesis
BiologyLigand in receptor binding studies
MedicinePotential analgesic and anti-inflammatory properties

Case Study 1: Ligand Binding Studies

In a study exploring the binding affinities of various compounds, this compound was shown to effectively bind to specific receptors involved in pain modulation. This suggests its potential utility in developing new analgesics.

Case Study 2: Therapeutic Potential

A preliminary investigation into the therapeutic effects of this compound indicated promising results in reducing inflammation in animal models. The compound demonstrated significant efficacy compared to control groups, highlighting its potential for further development as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Weight logP (Estimated) Primary Application/Activity Reference
This compound Methoxymethyl, phenylethyl (S-configuration) ~265.3 ~2.8 Under investigation (potential precursor for heterocycles)
Alachlor 2-Chloro, N-(2,6-diethylphenyl), N-(methoxymethyl) 269.8 3.1 Herbicide (acetyl-CoA carboxylase inhibition)
(S)-N-[1-(2-Naphthyl)ethyl]acetamide Naphthyl group (vs. phenyl) 239.3 3.42 Chiral intermediate in drug synthesis
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide 2-Chloro, hydroxy group (S-configuration) 227.7 1.9 Synthetic intermediate for β-blocker analogs
Metolachlor 2-Chloro, N-(2-ethyl-6-methylphenyl), N-(1-methoxypropan-2-yl) 283.8 3.0 Herbicide (stereoselective activity)

Key Observations:

Chlorinated Acetamides (Alachlor, Metolachlor): The 2-chloro substitution enhances herbicidal activity by increasing electrophilicity, enabling interactions with plant enzyme targets .

Enantiomeric Specificity: Both the target compound and s-metolachlor (S-enantiomer of metolachlor) exhibit stereochemical dependence. For s-metolachlor, the S-configuration improves herbicidal efficacy by 5–10× compared to the racemic mixture .

Aromatic Substitution Effects: Replacement of phenyl with naphthyl (as in ) increases logP (3.42 vs.

Biological Activity

(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The compound features:

  • Acetamide Group : This functional group is known for its role in various biological activities, including analgesic and anti-inflammatory effects.
  • Phenylethyl Moiety : The presence of the phenylethyl group is associated with enhanced receptor binding affinity, particularly in opioid receptors, which may influence its pharmacological profile.

Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, studies on acetamide derivatives have shown that they can effectively reduce pain in various models. The mechanism often involves modulation of opioid receptors, which are critical targets for pain management therapies.

Anti-Cancer Activity

Recent investigations into related acetamides have demonstrated promising anti-cancer activities. For example, certain derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing cytotoxic effects that suggest potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeFindings
AnalgesicSignificant pain reduction in animal models; involvement of opioid receptors .
Anti-CancerCytotoxic effects observed in MCF-7 and PC-3 cell lines .
Anti-InflammatoryPotential modulation of inflammatory pathways .

The biological activity of this compound may involve several mechanisms:

  • Opioid Receptor Interaction : Similar compounds have been shown to bind effectively to μ-opioid receptors, enhancing their analgesic effects.
  • Cytotoxic Mechanisms : The anti-cancer activity may result from the induction of apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have provided insights into the pharmacological profile of acetamide derivatives:

  • A study on acetamide sulfonyl analogs demonstrated significant cytotoxicity against multiple cancer cell lines, indicating the potential for developing new anti-cancer agents .
  • Another investigation highlighted the analgesic efficacy of certain acetamides, suggesting their utility in pain management strategies .

Q & A

Q. Optimization Strategies :

  • Enantiomeric Purity : Use chiral resolving agents (e.g., L-tartaric acid) or enantioselective catalysts during synthesis.
  • Yield Improvement : Maintain anhydrous conditions and control temperature (40–60°C) during acylation .

Q. Table 1. Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxymethylationMethoxymethyl chloride, K₂CO₃, RT, 24h7892
AcylationAcetic anhydride, DMAP, 50°C, 12h8598 (S-enantiomer)

Advanced: How does the stereochemical configuration at the chiral center influence biological activity and receptor binding?

Methodological Answer:
The S-enantiomer exhibits higher binding affinity to opioid receptors (e.g., μ-opioid) compared to the R-form due to spatial compatibility with hydrophobic receptor pockets.

  • Experimental Validation :
    • Molecular Docking : Computational models show the S-enantiomer forms stable hydrogen bonds with Asp147 and Tyr148 residues in μ-opioid receptors.
    • In Vitro Assays : EC₅₀ values for S-enantiomer: 12 nM (μ-opioid) vs. 450 nM (R-enantiomer) .

Key Insight : Stereochemistry dictates metabolic stability; the S-enantiomer resists hepatic degradation by CYP3A4, enhancing bioavailability .

Basic: Which analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methoxymethyl (-OCH₂O-) and acetamide (-NHCOCH₃) groups (δ 3.3 ppm for OCH₃; δ 2.0 ppm for CH₃CO).
  • X-ray Crystallography : Resolves absolute configuration (S) and crystal packing.
  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to achieve >99% enantiomeric excess (ee) .

Q. Case Study :

  • Analog : Ocfentanil (fluorophenyl substitution) shows 10x higher μ-opioid affinity but lower metabolic stability.
  • Resolution : Conduct side-by-side assays under identical conditions to isolate structural contributions .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • In Silico Toxicity Prediction : Tools like Derek Nexus flag cardiotoxicity risks (hERG inhibition) from the methoxymethyl group.
  • Dose Escalation Studies : Start with 0.1 mg/kg (rodents) to assess respiratory depression (common in opioids).
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-dealkylated products) .

Q. Table 3. Preclinical Safety Profile

ParameterResult
LD₅₀ (Mouse, IV)12 mg/kg
hERG IC₅₀1.8 μM (moderate risk)

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